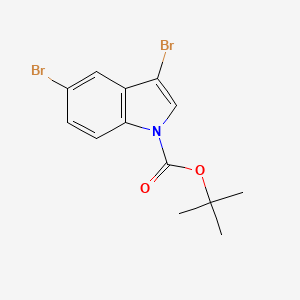

1-Boc-3,5-Dibromoindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3,5-dibromoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFNOIFCTOOXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654333 | |

| Record name | tert-Butyl 3,5-dibromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-23-8 | |

| Record name | 1,1-Dimethylethyl 3,5-dibromo-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3,5-dibromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Boc-3,5-dibromoindole

Foreword: The Strategic Importance of 1-Boc-3,5-dibromoindole

In the landscape of modern medicinal chemistry and drug development, halogenated indoles serve as pivotal structural motifs. Their unique electronic properties and versatile reactivity make them indispensable building blocks for synthesizing complex molecular architectures with significant biological activity. Among these, this compound stands out as a particularly valuable intermediate. The strategic placement of bromine atoms at the C-3 and C-5 positions provides two distinct, reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the controlled and sequential introduction of diverse functional groups.

The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is a critical strategic decision. The indole N-H proton is acidic and can interfere with a variety of reaction conditions, particularly those involving strong bases or organometallic reagents. The Boc group passivates the nitrogen, enhancing the stability of the indole ring and preventing unwanted side reactions.[1][2] Furthermore, its electron-withdrawing nature modulates the reactivity of the indole core, and its lability under acidic conditions allows for clean deprotection at a later synthetic stage.[3][4]

This guide provides a comprehensive, field-proven methodology for the reliable synthesis of this compound, followed by a detailed protocol for its structural characterization, ensuring researchers and drug development professionals can produce and validate this key intermediate with high purity and confidence.

Part 1: The Synthetic Pathway

The synthesis is logically approached as a two-step sequence: first, the protection of the indole nitrogen, followed by a regioselective dibromination. This pathway ensures high yields and minimizes the formation of complex side products.

Step 1: Synthesis of 1-Boc-indole (Nitrogen Protection)

Causality and Expertise: The protection of the indole nitrogen is paramount before attempting electrophilic halogenation. This step prevents N-bromination and other side reactions, thereby simplifying the product profile and increasing the yield of the desired C-brominated species.[1][2] Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (isobutylene and CO₂). 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst to accelerate the reaction.

Experimental Protocol:

-

To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the solution at room temperature and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 10 minutes.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting indole is fully consumed.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-Boc-indole as a solid or oil, which is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound (Dibromination)

Causality and Expertise: N-Bromosuccinimide (NBS) is a mild and highly effective electrophilic brominating agent, ideal for electron-rich heterocycles like indole.[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism. The C-3 position of the indole ring is the most nucleophilic and is therefore the initial site of bromination.[5][7] Following the first substitution, the introduction of a second equivalent of NBS leads to bromination at the next most activated position, C-5. Using a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the ionization of the NBS-indole complex, promoting the reaction.

Experimental Protocol:

-

Dissolve 1-Boc-indole (1.0 eq) in anhydrous DMF (~0.4 M) in a round-bottom flask protected from light.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC for the disappearance of the mono-brominated intermediate and the formation of the dibromo product.

-

Upon completion, pour the reaction mixture into a beaker of ice-water, which will cause the product to precipitate.

-

Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water and then with a small amount of cold hexanes to remove residual DMF and succinimide.

-

Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

| Parameter | Step 1: N-Protection | Step 2: Dibromination |

| Starting Material | Indole | 1-Boc-indole |

| Key Reagents | (Boc)₂O, DMAP | N-Bromosuccinimide (NBS) |

| Stoichiometry | 1.2 eq (Boc)₂O | 2.2 eq NBS |

| Solvent | THF | DMF |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% | 80-90% |

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final product. The following workflow provides a self-validating system for identity confirmation.

Spectroscopic & Physical Data

The combination of NMR, Mass Spectrometry, and IR spectroscopy provides unambiguous evidence for the formation of this compound.

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is highly diagnostic. The absence of the N-H proton signal (typically >8.0 ppm) confirms Boc protection. The aromatic region will show three distinct signals corresponding to the remaining protons on the indole core.

¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum confirms the presence of all 13 unique carbons in the molecule. The carbonyl of the Boc group is a key downfield signal, and the two C-Br signals will appear in the characteristic region for halogenated aromatic carbons.

Mass Spectrometry (ESI+): Mass spectrometry is crucial for confirming the molecular weight and the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a dibrominated compound will exhibit a characteristic triplet cluster of isotopic peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

| Analysis | Expected Observation | Rationale |

| ¹H NMR | δ ~8.1 (s, 1H, H4) , ~7.6 (s, 1H, H2) , ~7.4 (d, 1H, H6) , ~7.3 (d, 1H, H7) , ~1.6 (s, 9H, Boc) | Specific chemical shifts and splitting patterns confirm the substitution pattern. |

| ¹³C NMR | δ ~149 (C=O) , ~134 (C7a) , ~129 (C3a) , ~128 (C6) , ~125 (C4) , ~118 (C7) , ~116 (C5) , ~115 (C2) , ~95 (C3) , ~84 (C(CH₃)₃) , ~28 (C(CH₃)₃) | Confirms the carbon skeleton and key functional groups. |

| MS (ESI+) | [M+H]⁺ cluster at m/z 374, 376, 378 (ratio ~1:2:1). Also [M+Na]⁺. | Confirms molecular formula C₁₃H₁₄Br₂NO₂ and the presence of two bromine atoms. |

| IR (KBr) | ~2980 cm⁻¹ (C-H), ~1730 cm⁻¹ (C=O, Boc), ~1450 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-N), ~550 cm⁻¹ (C-Br) | Confirms the presence of key functional groups. |

| Melting Point | Approx. 110-115 °C | A sharp melting point range indicates high purity. |

References

- BenchChem. (2025). N-Bromosuccinimide in the Synthesis of Brominated 4-Acetoxyindole Derivatives.

- Reddy, et al. (2013). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes.

-

Andersh, B., Murphy, D. L., & Olson, R. J. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 30(12), 2091-2096. [Link]

- Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry.

- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.

-

ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

-

Suárez-Ortiz, G. A., et al. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of Natural Products, 69(11), 1601-1604. [Link]

-

Brush, E. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. [Link]

-

Carpino, L. A., et al. (2004). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications. [Link]

Sources

- 1. mdpi.org [mdpi.org]

- 2. researchgate.net [researchgate.net]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vc.bridgew.edu [vc.bridgew.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Boc-3,5-dibromoindole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the synthetic building block, 1-Boc-3,5-dibromoindole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of NMR spectroscopy as applied to this specific halogenated and N-protected indole. The guide offers a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra, elucidating the influence of the tert-butyloxycarbonyl (Boc) protecting group and the bromine substituents on the chemical shifts and coupling patterns of the indole scaffold. Included are standardized experimental protocols for sample preparation and data acquisition, alongside a thorough, causality-driven explanation of the structure-spectrum correlations. This document aims to serve as an authoritative reference for the characterization and utilization of this compound in synthetic chemistry and pharmaceutical research.

Introduction: The Significance of this compound and the Role of NMR in its Characterization

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The targeted functionalization of the indole ring is a cornerstone of drug design, enabling the modulation of pharmacological activity. This compound is a key intermediate in this endeavor, offering two reactive bromine sites for further chemical elaboration, while the Boc group provides a stable and readily cleavable protection for the indole nitrogen.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides exquisitely detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule such as this compound, ¹H and ¹³C NMR are indispensable for confirming its identity, assessing its purity, and understanding its electronic structure.

This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the established principles of NMR spectroscopy and supported by data from analogous compounds.

Fundamental Principles of NMR Spectroscopy

A foundational understanding of NMR principles is crucial for accurate spectral interpretation. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-withdrawing groups, such as bromine and the carbonyl of the Boc group, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, shifting their signals to lower ppm values (upfield).

Spin-spin coupling, observed in ¹H NMR, results in the splitting of signals into multiplets. The coupling constant (J), measured in Hertz (Hz), provides information about the number and spatial relationship of neighboring protons.

Experimental Protocols for NMR Data Acquisition

The quality of NMR data is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

A standardized protocol for preparing a sample of this compound for NMR analysis is as follows:

-

Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To ensure optimal magnetic field homogeneity, the sample height should be between 4-5 cm.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Caption: Workflow for NMR sample preparation.

Data Acquisition

The following is a general guide to setting up NMR experiments for a small organic molecule like this compound on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample.

-

Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to ensure efficient signal detection.

-

Acquisition Parameters:

-

Pulse Width: A 90° pulse is typically used for quantitative measurements.

-

Acquisition Time: Usually set between 1-5 seconds for ¹H NMR.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, which is crucial for accurate integration.

-

Number of Scans: For ¹H NMR, 8 to 16 scans are often sufficient. For the less sensitive ¹³C nucleus, a significantly higher number of scans (e.g., 128 or more) is typically required.

-

Caption: General workflow for NMR data acquisition.

Predictive Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the protons of the indole ring and the Boc protecting group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl group of the Boc substituent.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.6 - 7.8 | s | - | 1H |

| H-4 | ~8.0 - 8.2 | d | ~1.5-2.0 (⁴J) | 1H |

| H-6 | ~7.3 - 7.5 | dd | ~8.5-9.0 (³J), ~1.5-2.0 (⁴J) | 1H |

| H-7 | ~7.9 - 8.1 | d | ~8.5-9.0 (³J) | 1H |

| -C(CH₃)₃ | ~1.6 - 1.7 | s | - | 9H |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Boc Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region, typically around 1.6-1.7 ppm.

-

Indole Ring Protons:

-

H-7: The N-Boc group exerts a significant deshielding effect on the adjacent H-7 proton due to its electron-withdrawing nature and steric compression. This proton is therefore predicted to be the most downfield of the aromatic protons coupled to another proton, likely appearing as a doublet due to coupling with H-6.

-

H-4: This proton is situated between two bromine atoms (at positions 3 and 5), which are strongly electron-withdrawing. However, it also experiences a deshielding effect from the benzene ring current. It is expected to appear as a doublet due to a small four-bond coupling (⁴J) with H-6.

-

H-2: The bromine at C-3 will deshield H-2, and the N-Boc group will also contribute to a downfield shift. It is expected to be a singlet as there are no adjacent protons.

-

H-6: This proton will be a doublet of doublets, showing a large three-bond coupling (³J) to H-7 and a smaller four-bond coupling (⁴J) to H-4.

-

Predictive Analysis of the ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Boc) | ~149 - 151 |

| C-7a | ~135 - 137 |

| C-3a | ~130 - 132 |

| C-2 | ~125 - 127 |

| C-4 | ~124 - 126 |

| C-6 | ~123 - 125 |

| C-7 | ~115 - 117 |

| C-5 | ~114 - 116 |

| C-3 | ~95 - 97 |

| C (CH₃)₃ (Boc) | ~84 - 86 |

| -C H₃ (Boc) | ~28 - 29 |

Causality Behind Predicted Chemical Shifts:

-

Boc Carbons: The carbonyl carbon of the Boc group is expected to be significantly downfield due to its sp² hybridization and attachment to two oxygen atoms. The quaternary carbon of the tert-butyl group will appear around 84-86 ppm, and the three equivalent methyl carbons will resonate in the aliphatic region around 28-29 ppm.

-

Indole Ring Carbons:

-

C-3 and C-5: The carbons directly attached to the bromine atoms will be significantly shielded due to the "heavy atom effect," where the large electron cloud of bromine induces a local magnetic field that opposes the applied field. This will shift their signals upfield. C-3 is expected to be the most upfield of the indole ring carbons.

-

C-7a and C-3a: These are the quaternary carbons at the ring junction. Their chemical shifts will be influenced by the overall electronic nature of the substituted indole system.

-

C-2, C-4, C-6, and C-7: The chemical shifts of these carbons are influenced by their position relative to the nitrogen atom and the bromine substituents. The N-Boc group will generally cause a downfield shift for C-2 and C-7a.

-

Conclusion

This technical guide provides a detailed, predictive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By applying fundamental NMR principles and drawing comparisons with structurally related molecules, we have elucidated the expected chemical shifts, multiplicities, and coupling constants. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, facilitating its accurate characterization and effective use in research and development.

References

- Note: As this is a predictive analysis, direct literature references for the NMR data of this compound are not available. The predictions are based on established principles of NMR spectroscopy and data from analogous compounds found in general chemical literature and databases.

-

Textbooks on NMR Spectroscopy:

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

-

Chemical Databases for Analogous Compounds:

-

Journal Articles on Indole Synthesis and Characterization:

-

Relevant articles in journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron Letters often contain detailed experimental sections with NMR data for a wide range of substituted indoles. A search in these journals for "bromoindole" or "Boc-indole" will yield numerous examples that inform the predictions made in this guide.

-

A-Technical-Guide-to-1-Boc-3,5-dibromoindole:-Synthesis,-Properties,-and-Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Boc-3,5-dibromoindole

In the landscape of modern medicinal chemistry and organic synthesis, halogenated indoles serve as pivotal structural motifs and versatile synthetic intermediates. The indole core is a privileged scaffold, forming the backbone of numerous natural products and pharmaceuticals. Strategic halogenation of this core provides reactive handles for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide focuses on a specific, highly functionalized intermediate: This compound . The tert-butoxycarbonyl (Boc) group at the N1 position serves not only as a protecting group to prevent unwanted side reactions at the indole nitrogen but also modulates the electronic properties of the indole ring, influencing the regioselectivity of subsequent reactions. The two bromine atoms at the C3 and C5 positions offer distinct opportunities for sequential and selective functionalization, making this compound a valuable building block in the synthesis of targeted therapeutic agents and molecular probes.

Chemical Identity and Physicochemical Properties

While this compound is a specific and highly useful intermediate, a unique CAS number is not widely cataloged in major public databases like PubChem as of early 2026. It is often synthesized as needed from more common precursors. However, its identity is unambiguously defined by its structure and nomenclature.

-

IUPAC Name: tert-butyl 3,5-dibromo-1H-indole-1-carboxylate

-

Molecular Formula: C₁₃H₁₃Br₂NO₂

-

Molecular Weight: 375.06 g/mol

The physicochemical properties of this compound can be extrapolated from closely related analogs and general principles of organic chemistry.

| Property | Estimated Value / Description | Rationale / Comparative Data |

| Appearance | White to off-white or pale yellow solid | Similar to other solid N-Boc-bromoindoles like N-Boc-5-bromoindole. |

| Melting Point | > 60 °C (Estimated) | The melting point of N-Boc-5-bromoindole is 56-57 °C. The addition of a second bromine atom would likely increase the melting point due to increased molecular weight and intermolecular forces. |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF, acetone. Insoluble in water. | Typical for protected indole derivatives with significant nonpolar character. |

| Stability | Stable under normal laboratory conditions. Sensitive to strong acids and bases. | The Boc group is labile under strong acidic conditions[1]. The C-Br bonds can be reactive under certain catalytic (e.g., Palladium) conditions. |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a multi-step sequence starting from indole or a pre-brominated indole. The chosen pathway hinges on the principles of electrophilic aromatic substitution, where the regioselectivity is carefully controlled.

Synthetic Workflow Overview

The most logical pathway involves:

-

N-H Protection: Installation of the Boc group on the indole nitrogen.

-

Regioselective Dibromination: Stepwise or one-pot introduction of bromine atoms at the C3 and C5 positions.

Caption: Synthetic workflow for this compound.

Causality in Experimental Design

-

Why Boc Protection? The indole N-H is acidic and nucleophilic. The Boc group, installed using di-tert-butyl dicarbonate ((Boc)₂O), prevents N-bromination and deprotonation under basic conditions. Crucially, as an electron-withdrawing group, it deactivates the pyrrole ring slightly, which helps in controlling the otherwise highly reactive C3 position during bromination.

-

Why Stepwise Bromination? The indole ring has multiple sites susceptible to electrophilic attack. The C3 position is the most nucleophilic and kinetically favored site for the first bromination. However, direct bromination of 1-Boc-indole can be aggressive. A more controlled approach often involves brominating at the C5 position first, which is electronically activated, followed by bromination at the C3 position. Using a milder brominating agent like N-Bromosuccinimide (NBS) provides better control over stoichiometry compared to using elemental bromine (Br₂). The choice of solvent is also critical; polar aprotic solvents like DMF can facilitate the reaction.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for indole bromination[2][3].

Step 1: Synthesis of tert-butyl 1H-indole-1-carboxylate (1-Boc-indole)

-

To a solution of indole (1.0 eq) in tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-Boc-indole, which can often be used without further purification.

Step 2: Synthesis of tert-butyl 3,5-dibromo-1H-indole-1-carboxylate

-

Dissolve 1-Boc-indole (1.0 eq) in carbon tetrachloride (CCl₄) or dimethylformamide (DMF).

-

Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 1 hour, maintaining the temperature at 0-5 °C. Using NBS allows for a controlled introduction of the electrophilic bromine source.

-

Stir the reaction at room temperature for 12-18 hours. The progress should be monitored by TLC or LC-MS. Initial bromination is expected at C5, followed by C3.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted NBS.

-

Extract the product with ethyl acetate. The combined organic layers are washed with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Applications in Drug Development and Research

The true value of this compound lies in its capacity for differential functionalization at the C3 and C5 positions. These positions are common attachment points for pharmacophores in various biologically active molecules. Pharmaceutical intermediates are crucial in drug development, enabling rapid structural modifications to optimize efficacy and safety[4].

-

Synthesis of Marine Alkaloids: Many marine natural products, such as those from the aplysinopsin and meridianin families, feature a dibromoindole core. These compounds often exhibit potent activity as kinase inhibitors or anticancer agents. This compound is an ideal precursor for the synthesis of these complex natural products and their analogs[5].

-

Scaffold for Kinase Inhibitors: The indole scaffold is prevalent in many kinase inhibitors. The C3 and C5 positions can be elaborated using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents that can interact with specific residues in the ATP-binding pocket of kinases. The differential reactivity of the C3-Br (more akin to a vinyl bromide) and C5-Br (an aryl bromide) can be exploited for selective, sequential couplings.

-

Development of Antibacterial Agents: Bromoindoles are key building blocks for novel antibacterial compounds. For instance, derivatives of 6-bromoindole have been developed as inhibitors of bacterial cystathionine γ-lyase (bCSE), which enhances the sensitivity of pathogenic bacteria to conventional antibiotics[6]. The 3,5-dibromo scaffold offers an expanded platform for creating new derivatives in this class.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Hazards: While specific toxicity data is not available, related compounds like N-Boc-5-bromoindole are classified as causing skin and serious eye irritation, and may cause respiratory irritation[7]. It is prudent to assume similar hazards.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use non-sparking tools and prevent dust formation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and incompatible materials.

References

- Google Patents. (n.d.). Method for preparing 5-bromoindole.

-

Očenášová, M., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Boc-5-bromoindole. PubChem Compound Summary for CID 2728482. Retrieved from [Link]

-

Ganai, A. M. (2018). How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]

-

Kudryavtsev, P., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Center for Biotechnology Information. Retrieved from [Link]

-

Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Retrieved from [Link]

-

Hino, T., & Nakagawa, M. (n.d.). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Chiba University Academic Research Repository. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

-

ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Suárez-Castillo, O. R., et al. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Boc-3,5-dibromoindole: Sourcing, Synthesis, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Boc-3,5-dibromoindole (tert-butyl 3,5-dibromo-1H-indole-1-carboxylate), a strategically important building block in medicinal chemistry, offers a versatile platform for the synthesis of complex bioactive molecules. The presence of bromine atoms at the 3 and 5 positions of the indole scaffold, coupled with the protective tert-butyloxycarbonyl (Boc) group at the nitrogen, allows for selective and sequential functionalization through various cross-coupling reactions. This guide provides an in-depth overview of commercially available suppliers, synthetic methodologies, and key applications of this valuable intermediate, empowering researchers to leverage its full potential in the design and development of novel therapeutics.

Navigating the Commercial Landscape: Sourcing this compound

The reliable procurement of high-quality starting materials is paramount for reproducible and successful research outcomes. This compound, identified by CAS Number 914349-23-8 , is available from a range of specialized chemical suppliers. Researchers should prioritize vendors that provide comprehensive analytical data, including a Certificate of Analysis (CoA) with purity assessment by methods such as High-Performance Liquid Chromatography (HPLC) and structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Additional Information |

| BLDpharm | BD237858 | ≥95% | Offers a range of related indole derivatives. |

| SynQuest Labs | 4H51-9-11 | 98% | Provides MDL number (MFCD05864760). |

| 2a biotech | 2A-0107682 | 96+% | Lists the compound for purchase. |

| Chemsigma | - | 95+% | Lists the compound with its CAS number. |

| CymitQuimica | IN-DA00IGOK | - | Lists the compound for inquiry. |

It is crucial for researchers to request and scrutinize the supplier's CoA to ensure the material meets the required specifications for their intended application. The presence of residual solvents, starting materials, or regioisomeric impurities can significantly impact the outcome of subsequent synthetic steps.

The Chemistry of this compound: A Synthetic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high regioselectivity and yield. While a definitive, publicly available, step-by-step protocol for this specific compound is not extensively documented in readily accessible literature, the synthesis can be logically deduced from established methods for indole bromination and protection.

A plausible synthetic route commences with the protection of the indole nitrogen with a Boc group, followed by a regioselective dibromination. The Boc protecting group serves a dual purpose: it deactivates the pyrrole ring towards electrophilic attack to some extent, allowing for more controlled bromination on the benzene ring, and it enhances the solubility of the indole core in organic solvents.

Experimental Protocol: A Generalized Synthetic Approach

Step 1: N-Boc Protection of Indole

-

To a solution of indole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-indole.

Step 2: Dibromination of 1-Boc-indole

-

Dissolve the 1-Boc-indole in a suitable solvent, such as dichloromethane or acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine (2.0 equivalents) in the same solvent to the cooled solution. The stoichiometry of bromine is critical to achieve dibromination.

-

Allow the reaction to stir at a controlled temperature, monitoring the progress by TLC.

-

Once the reaction is complete, quench with a reducing agent (e.g., saturated sodium thiosulfate solution) to consume any excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

It is important to note that the regioselectivity of bromination can be influenced by the solvent and the brominating agent used. Alternative brominating agents like N-bromosuccinimide (NBS) can also be employed.

Analytical Characterization: Ensuring Quality and Identity

The unambiguous identification and purity assessment of this compound are critical for its use in subsequent reactions. The primary analytical techniques employed are NMR spectroscopy and HPLC.

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the C2-proton, and the nine equivalent protons of the Boc group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 3,5-dibromo substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, including the two carbons bearing bromine atoms, the carbonyl carbon of the Boc group, and the quaternary carbon of the tert-butyl group.

-

HPLC: A reversed-phase HPLC method can be developed to assess the purity of the compound. A typical mobile phase would consist of a mixture of acetonitrile and water with a small amount of an acid modifier like trifluoroacetic acid (TFA). The chromatogram should ideally show a single major peak corresponding to the product.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, confirming the molecular weight.

Strategic Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its capacity as a versatile scaffold for the construction of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br bonds at the 3 and 5 positions can, in some cases, be exploited for sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atoms at the 3 and 5 positions serve as excellent handles for introducing a wide array of substituents using well-established cross-coupling methodologies.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling this compound with boronic acids or their esters.[1][2][3][4] This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the 3 and/or 5 positions, which are common motifs in bioactive molecules.[4]

-

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling with terminal alkynes.[5][6][7][8][9] The resulting alkynylindoles are valuable intermediates for the synthesis of various heterocyclic compounds and natural products.

-

Heck-Mizoroki Coupling: This reaction facilitates the formation of carbon-carbon bonds between the bromoindole and alkenes, leading to the synthesis of substituted styrenes and other vinylindoles.[10][11][12]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 3 and/or 5 positions.

These cross-coupling reactions provide a modular approach to rapidly generate libraries of diverse indole derivatives for screening in drug discovery programs.

Field-Proven Insights: Synthesis of Bioactive Molecules

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[13] The ability to functionalize the indole core at specific positions is crucial for modulating the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile (ADME).[14] this compound serves as a key starting material for the synthesis of compounds targeting a wide range of diseases. For instance, substituted indoles have shown promise as anticancer agents, antivirals, and central nervous system drugs.

The sequential functionalization of dihaloindoles allows for the construction of complex molecular architectures that would be difficult to access through other synthetic routes. This strategic approach is particularly valuable in lead optimization campaigns, where systematic modifications of a lead compound are required to improve its drug-like properties.

Safety, Handling, and Storage

Recommended Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse range of functionalized indole derivatives. Its commercial availability, coupled with its amenability to a variety of modern synthetic transformations, makes it an invaluable tool for researchers in drug discovery and organic chemistry. A thorough understanding of its sourcing, synthesis, and reactivity is key to unlocking its full potential in the quest for novel and effective therapeutic agents.

References

-

MDPI. (2023). Molecular Filters in Medicinal Chemistry. MDPI. [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

-

Royal Society of Chemistry. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. [Link]

-

ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. [Link]

-

PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. PubChem. [Link]

-

Open Access Journals. (n.d.). The role of pharmaceutical chemistry in medicine. Open Access Journals. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

National Institutes of Health. (2019). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission. PubMed Central. [Link]

-

National Institutes of Health. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. PubMed. [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

National Institutes of Health. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. PubMed. [Link]

-

MDPI. (n.d.). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. MDPI. [Link]

-

National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubMed Central. [Link]

- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

-

National Institutes of Health. (n.d.). Photoinduced inverse Sonogashira coupling reaction. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

-

2a biotech. (n.d.). This compound. 2a biotech. [Link]

-

SciSpace. (n.d.). Palladium‐Catalyzed Aryl Amination–Heck Cyclization Cascade: A One‐Flask Approach to 3‐Substituted Indoles. SciSpace. [Link]

-

Chemsigma. (n.d.). This compound,95+%. Chemsigma. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Photoinduced inverse Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Heck Reaction [organic-chemistry.org]

- 13. 1 - 1. The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. openaccessjournals.com [openaccessjournals.com]

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 1-Boc-3,5-dibromoindole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Context of 1-Boc-3,5-dibromoindole in Modern Synthesis

This compound is a specialized heterocyclic building block of significant interest in medicinal chemistry and materials science. As a halogenated indole derivative, it serves as a versatile precursor for complex molecular architectures, primarily through cross-coupling reactions at its reactive bromine sites.[] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents while allowing for controlled deprotection under specific acidic or thermolytic conditions.[2][3]

The presence of two bromine atoms on the indole core provides chemists with regioselective handles for sequential functionalization, enabling the synthesis of diverse compound libraries. Halogenated indoles are foundational motifs in numerous natural products and drug molecules, where halogen atoms can profoundly influence bioactivity and physicochemical properties such as metabolic stability and binding affinity.[4][5] Given its utility and inherent reactivity, a thorough understanding of its safe handling, storage, and disposal is not merely a regulatory formality but a critical prerequisite for ensuring experimental success and, most importantly, laboratory safety.

This guide provides a comprehensive framework grounded in established chemical safety principles for managing this compound in a research and development setting. It moves beyond mere procedural lists to explain the causality behind each recommendation, empowering scientists to build a self-validating system of safety and best practices.

Hazard Identification and Risk Profile

While specific toxicological data for this compound is not extensively documented, a robust risk assessment can be constructed by analyzing data from structurally analogous compounds, such as N-Boc-5-bromoindole and other halogenated aromatics.[6][7] The primary hazards are associated with irritation upon contact and potential toxicity, characteristic of many halogenated organic molecules.

GHS Hazard Classification (Inferred): Based on aggregated data for similar compounds, this compound should be handled as a substance with the following potential hazards:[6]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6]

Primary Routes of Exposure:

-

Inhalation: Inhalation of airborne dust or aerosols can irritate the respiratory tract.

-

Skin Contact: Direct contact can lead to skin irritation, redness, and potential absorption.

-

Eye Contact: The compound is a serious eye irritant and can cause significant discomfort or damage.

-

Ingestion: Accidental ingestion may be harmful.

Chemical Reactivity Profile:

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[8][9]

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[10]

-

Stability: The compound is generally stable under recommended storage conditions. However, the Boc-protecting group can be labile to strong acids.[2]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, beginning with engineering controls and supplemented by appropriate PPE. All handling of this compound must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[11]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling this compound.

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.[11] |

| Hands | Double Nitrile Gloves | For incidental contact, double-gloving with standard nitrile gloves is required. Change gloves immediately upon contamination.[11] |

| Body | Chemical-Resistant Lab Coat | A long-sleeved, fully buttoned lab coat made of a chemically resistant material is mandatory.[11] |

| Respiratory | Chemical Fume Hood | All manipulations that could generate dust or aerosols must be conducted in a certified chemical fume hood.[11] |

| Feet | Closed-Toe Shoes | Shoes must fully cover the feet. Porous materials are not permitted.[11] |

PPE Workflow Diagram

The following workflow illustrates the correct sequence for donning and doffing PPE to minimize cross-contamination.

Caption: Figure 1: PPE Donning and Doffing Workflow.

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount. The causality behind these steps is to contain the solid powder, prevent aerosolization, and ensure accurate, safe transfer.

Protocol for Weighing and Transferring this compound

-

Preparation: Ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface and the exterior of the primary container before bringing it into the hood.

-

Tare Weigh Paper/Vessel: Place a tared weigh paper or appropriate glass vessel on an analytical balance located within the fume hood or in close proximity. Using the balance inside the hood is preferable to minimize transport of an open container.

-

Aliquot Transfer: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid compound onto the weigh paper/vessel.

-

Scientific Rationale: Perform this action slowly and deliberately to avoid creating airborne dust particles. The static nature of fine powders can make them prone to aerosolization.

-

-

Closure and Cleanup: Securely close the main container of this compound immediately after the transfer.[10] Use a spatula to clean any residual powder from the balance and surrounding area, treating the cleaning materials as contaminated waste.

-

Addition to Reaction: Carefully add the weighed solid to the reaction vessel. If using a weigh paper, fold it to create a funnel for a guided transfer. Tap the paper gently to ensure all material is added.

-

Glove Disposal: After completing the transfer, remove the outer pair of gloves and dispose of them as hazardous waste.

Storage and Stability Guidelines

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring long-term laboratory safety.

| Parameter | Guideline | Rationale |

| Temperature | Store in a cool, dry place.[10][12] Refrigeration (2-8°C) is often recommended for long-term storage.[13] | Lower temperatures slow the rate of potential degradation. The Boc group can be sensitive to heat.[14] |

| Atmosphere | Keep container tightly closed.[8] Storage under an inert atmosphere (e.g., Argon or Nitrogen) is best practice. | Prevents reaction with atmospheric moisture and oxygen. A tightly sealed container prevents sublimation and contamination.[8] |

| Location | Store in a well-ventilated area designated for chemical storage, away from incompatible materials like strong oxidizing agents.[9][12] | Segregation prevents accidental mixing with incompatible chemicals, reducing the risk of hazardous reactions. |

| Container | Use the original supplier container or a clearly labeled, airtight, and chemically compatible secondary container. | Ensures proper identification and containment. |

Emergency Procedures: Spills and Exposure

Rapid and correct response to emergencies can significantly mitigate potential harm.

First Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

In Case of Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[15]

-

In Case of Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[8]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Chemical Spill Response

The response to a spill depends on its size and location. For any spill classified as "large" (e.g., >5 grams outside a fume hood) or any spill that you are not comfortable cleaning, evacuate the area and follow your institution's emergency procedures.[16][17]

For a small, contained spill (e.g., <5 grams inside a chemical fume hood):

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Ensure PPE: Don the appropriate PPE as described in Section 3.

-

Containment: Prevent the spread of the solid powder.

-

Cleanup: Gently cover the spill with an inert absorbent material like vermiculite or sand.[18][19] Working from the outside in, carefully sweep the material into a designated, labeled hazardous waste container. Avoid raising dust.

-

Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place all cleanup materials into the hazardous waste container.

-

Disposal: Seal and label the waste container for disposal according to institutional and local regulations.[18]

Spill Response Decision Flowchart

Caption: Figure 2: Decision workflow for responding to a chemical spill.

Waste Disposal

All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.[10] Containers should be sealed, clearly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

References

-

Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

-

Personal Protective Equipment (PPE) for Hazardous Drug Administration. PSHP. [Link]

-

Chapter 5: Chemical Spill Procedures. University of Mary Washington. [Link]

-

Safety Data Sheet: 5-Bromoindole. Carl ROTH. [Link]

-

tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. PubChem. [Link]

-

N-Boc-5-bromoindole. PubChem. [Link]

-

Indole and azaindole halogenation catalyzed by the RebH enzyme. National Institutes of Health. [Link]

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]

-

A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides. ACS Publications. [Link]

-

Emergency and Spill Response Procedures. Auburn University. [Link]

-

Halogenated Indole Alkaloids from Marine Invertebrates. National Institutes of Health. [Link]

-

Chemical Spill Procedures. University of Toronto EHS. [Link]

-

UNIT 7: Personal Protective Equipment. University of Hawaii. [Link]

-

Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]

-

Indole, N-BOC protected. ChemBK. [Link]

-

A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides. National Institutes of Health. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

- 2. tandfonline.com [tandfonline.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ca [fishersci.ca]

- 9. carlroth.com [carlroth.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 16. students.umw.edu [students.umw.edu]

- 17. cws.auburn.edu [cws.auburn.edu]

- 18. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 19. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

A Technical Guide to 1-Boc-3,5-dibromoindole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and geometric structure allow it to participate in various non-covalent interactions with biological targets. The strategic functionalization of the indole ring is a key tactic in modern drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly valuable, functionalized intermediate: 1-Boc-3,5-dibromoindole . The introduction of bromine atoms at the C3 and C5 positions serves a critical purpose: they act as versatile synthetic "handles." These positions are primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. This dual functionalization allows for the creation of complex molecular architectures through selective and sequential chemical modifications.

Furthermore, the installation of a tert-butoxycarbonyl (Boc) group at the indole nitrogen (N1) is a crucial strategic decision. This protecting group passivates the otherwise reactive N-H proton, preventing unwanted side reactions during subsequent synthetic steps. It also enhances the solubility of the indole intermediate in common organic solvents, simplifying handling and purification. This technical guide provides an in-depth look at the physicochemical properties, a robust synthesis protocol, and the strategic applications of this compound in the drug development pipeline.

Physicochemical Properties and Structural Data

The precise chemical identity of a synthetic building block is paramount for reproducible and successful research. The key properties of this compound are summarized below.

Molecular Structure:

Caption: Chemical Structure of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₃Br₂NO₂ | Calculated |

| Molecular Weight | 375.06 g/mol | Calculated |

| IUPAC Name | tert-butyl 3,5-dibromo-1H-indole-1-carboxylate | IUPAC Nomenclature |

| CAS Number | Not assigned / Not found | - |

| Appearance | Expected to be an off-white to yellow solid | General observation for similar compounds |

| Solubility | Soluble in DCM, EtOAc, THF, DMF | General observation for Boc-protected indoles |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step sequence starting from a commercially available indole precursor. A logical and efficient pathway involves the initial protection of the indole nitrogen, followed by sequential, regioselective bromination.

Proposed Synthetic Pathway

A robust method begins with 5-bromoindole, which is commercially available.[2] This strategy ensures regiocontrol for the first bromine atom. The subsequent steps are designed to introduce the Boc group and then selectively brominate the electron-rich C3 position.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established indole chemistry.[3] Researchers should perform their own optimization.

Step 1: N-Boc Protection of 5-Bromoindole

-

Rationale: This step protects the indole nitrogen to prevent N-bromination and other side reactions in the subsequent step. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation, and a catalytic amount of 4-dimethylaminopyridine (DMAP) is used to accelerate the reaction. Tetrahydrofuran (THF) is an excellent solvent due to its ability to dissolve the starting materials and its inertness under the reaction conditions.

-

Procedure:

-

To a solution of 5-bromoindole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq) at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography (using a hexane/ethyl acetate gradient) to yield 1-Boc-5-bromoindole as a solid.[4]

-

Step 2: C3-Bromination of 1-Boc-5-bromoindole

-

Rationale: The C3 position of the N-protected indole is highly activated towards electrophilic substitution. N-Bromosuccinimide (NBS) is the preferred reagent for this selective bromination. It is an easy-to-handle solid that provides a source of electrophilic bromine (Br⁺) under mild conditions. The reaction is typically run at a low temperature (0 °C) in a polar aprotic solvent like dimethylformamide (DMF) to control the reaction rate and minimize the formation of impurities.

-

Procedure:

-

Dissolve 1-Boc-5-bromoindole (1.0 eq) in anhydrous DMF and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once complete, quench the reaction by pouring it into a mixture of ice and water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the final product, This compound .

-

Applications in Drug Development

This compound is not an end product but a high-value intermediate. Its structure is pre-configured for diversification, making it an ideal starting point for building compound libraries for drug discovery campaigns.

A Scaffold for Diversity-Oriented Synthesis

The true power of this molecule lies in the differential reactivity of the two bromine atoms, which can be exploited for sequential, site-selective cross-coupling reactions. While not always trivial, conditions can often be found to favor reaction at one site over the other, or a subsequent transformation (e.g., lithium-halogen exchange) can be used to activate one position selectively.

This allows for a "scaffold-based" approach to library synthesis. A common core (the dibromoindole) is used to generate a multitude of diverse analogues by attaching different chemical fragments at the C3 and C5 positions.

Caption: Use of this compound as a scaffold in diversity-oriented synthesis.

This methodology is central to the "Lead Optimization" phase of drug discovery, where an initial "hit" compound is systematically modified to improve its biological activity and drug-like properties. By using this compound, medicinal chemists can rapidly generate data on structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates.

Conclusion

This compound represents a strategically designed and highly valuable tool for chemical biologists and medicinal chemists. Its calculated molecular formula of C₁₃H₁₃Br₂NO₂ and molecular weight of 375.06 g/mol , combined with a robust and logical synthetic route, make it an accessible and powerful intermediate. The presence of a Boc-protected nitrogen and two orthogonally positioned bromine atoms provides the chemical handles necessary for elaborate molecular construction. For organizations engaged in the discovery and development of novel therapeutics, the use of such well-designed building blocks is not merely a convenience—it is a fundamental strategy for accelerating the journey from a chemical idea to a potential life-saving medicine.

References

-

PubChem. N-Boc-5-bromoindole. National Center for Biotechnology Information. [Link]

-

Očenášová, M., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. [Link]

- Google Patents. Method for preparing 5-bromoindole.

-

Singh, U. et al. (2017). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

-

American Elements. 1-Boc-5-bromo-3-iodo-indole. [Link]

-

Hossain, M. et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

-

Parsons, T. B., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry. [Link]

-

Suárez-Ortiz, G. A., et al. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of Natural Products. [Link]

-

PubChem. 5-Bromoindole. National Center for Biotechnology Information. [Link]

-

Lead Sciences. 1-Boc-3-Bromo-5-cyanoindole. [Link]

-

Parsons, T. B., et al. (2011). Regioselective Dibromination of Methyl indole-3-carboxylate and Application in the Synthesis of 5,6-dibromoindoles. PubMed. [Link]

Sources

- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling for the Selective Functionalization of 1-Boc-3,5-dibromoindole

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2][3] Its versatile structure is found in everything from the anti-cancer alkaloids vinblastine and vincristine to anti-tubercular drug candidates.[1][2][4] The ability to precisely functionalize the indole ring is therefore of paramount importance in drug discovery and development, enabling the systematic exploration of structure-activity relationships (SAR).[5]

Among the most powerful tools for forging carbon-carbon bonds in modern organic synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] This Nobel Prize-winning transformation offers a robust and highly tolerant method for coupling organoboron compounds with organic halides.[6][7] This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of 1-Boc-3,5-dibromoindole, a versatile building block for accessing novel 3,5-disubstituted indole derivatives. We will explore methodologies for both selective mono-arylation and exhaustive di-arylation, providing researchers with a validated pathway to expand their chemical library of complex indole-based compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The catalytic cycle is a well-orchestrated sequence of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10] Understanding the role of each component is critical for reaction optimization and troubleshooting.

-

The Palladium Catalyst : The true active catalyst is a Pd(0) species, typically with one or two coordinating phosphine ligands.[6][10] While pre-catalysts like Pd(II) salts (e.g., Pd(OAc)₂) or complexes (e.g., XPhos Pd G2) are often used, they must be reduced in situ to Pd(0) to enter the catalytic cycle.[6][11]

-

The Ligand : Phosphine ligands (e.g., PPh₃, XPhos) are crucial for stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the cycle. Bulky, electron-rich ligands often accelerate oxidative addition and reductive elimination.[12][13]

-

The Base : The base (e.g., K₂CO₃, Cs₂CO₃) plays a critical role by activating the boronic acid.[7] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is essential for efficient transmetalation.[14][15][16]

-

The Organoboron Reagent : Boronic acids (RB(OH)₂) and their esters (e.g., pinacol esters) are the source of the new carbon fragment. They are prized for their stability, low toxicity, and commercial availability.[5][9][17]

The accepted mechanism proceeds as follows:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound, forming a square-planar Pd(II) intermediate.[6][9] This is often the rate-determining step of the cycle.[18]

-

Transmetalation : The organic group from the activated boronate species is transferred to the Pd(II) center, displacing the halide. This forms a new diorganopalladium(II) complex.[7][9]

-

Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Monocoupling at the C5-Position

For polyhalogenated heteroaromatics, site selectivity can often be achieved by exploiting the intrinsic electronic and steric differences between the halogenated positions.[18][19] In the case of this compound, the C5-Br bond is generally more reactive toward oxidative addition than the C3-Br bond under standard Suzuki conditions. This allows for the selective synthesis of 5-aryl-3-bromoindoles.

Table 1: Reagents and Materials for C5-Selective Monocoupling

| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Eq. |

| This compound | C₁₃H₁₃Br₂NO₂ | 375.06 | 375 mg | 1.0 | 1.0 |

| Arylboronic Acid | ArB(OH)₂ | Varies | 1.1 - 1.2 mmol | 1.1 - 1.2 | 1.1 - 1.2 |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 29 mg | 0.025 | 0.025 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - |

| Water (degassed) | H₂O | 18.02 | 2 mL | - | - |

Step-by-Step Methodology

-